molecular formula C19H18N4O B2996068 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-methylbenzyl)-1H-pyrrol-3(2H)-one CAS No. 881942-83-2

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-methylbenzyl)-1H-pyrrol-3(2H)-one

Cat. No.: B2996068
CAS No.: 881942-83-2
M. Wt: 318.38
InChI Key: QHYBHGAQYQUVHT-UHFFFAOYSA-N
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Description

The compound 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-methylbenzyl)-1H-pyrrol-3(2H)-one features a pyrrol-3-one core fused with a benzimidazole moiety and substituted at the 1-position with a 4-methylbenzyl group. This structural framework is shared with several analogs, which differ primarily in substituents on the aromatic rings or alkyl chains. The benzimidazole component is pharmacologically significant, as it is known to enhance binding to biological targets such as enzymes and receptors . The 4-methylbenzyl substituent may influence lipophilicity and metabolic stability, making this compound a candidate for further pharmacological exploration.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-5-imino-1-[(4-methylphenyl)methyl]-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c1-12-6-8-13(9-7-12)10-23-11-16(24)17(18(23)20)19-21-14-4-2-3-5-15(14)22-19/h2-9,20,24H,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCBHAGDIXGVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The pyrrolone ring can be formed through cyclization reactions involving amino-substituted intermediates.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The nitro group, if present, can be reduced to an amine.

  • Substitution: : The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents are iron (Fe) and hydrogen gas (H₂).

  • Substitution: : Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄).

Major Products Formed

  • Oxidation: : Formation of nitro derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Introduction of various substituents on the benzyl ring.

Scientific Research Applications

  • Chemistry: : It can serve as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have antimicrobial or anticancer properties.

  • Industry: : It could be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to biological responses. The exact molecular pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs of the target compound include:

Compound Name Substituent at 1-Position Molecular Weight (g/mol) Key Features Reference
Target Compound 4-Methylbenzyl ~324.36 (calculated) Moderate lipophilicity, methyl group enhances stability -
5-Amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dichlorophenyl)-1,2-dihydro-3H-pyrrol-3-one 2,4-Dichlorophenyl 348.19 Electron-withdrawing Cl groups; higher molecular weight
5-Amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one 4-Fluorophenyl 308.31 Fluorine enhances bioavailability and membrane permeability
5-Amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3,4-dimethoxyphenethyl)-1,2-dihydro-3H-pyrrol-3-one 3,4-Dimethoxyphenethyl 378.40 Methoxy groups increase polarity and potential H-bonding
5-Amino-4-(1H-benzimidazol-2-yl)-1-(3-butoxypropyl)-1,2-dihydro-3H-pyrrol-3-one 3-Butoxypropyl 328.40 Alkoxy chain enhances solubility but may reduce target affinity

Key Observations :

  • Halogenated derivatives (e.g., 2,4-dichlorophenyl) exhibit higher molecular weights and may improve receptor binding via hydrophobic interactions .
  • The target compound’s 4-methylbenzyl group balances lipophilicity and steric effects, favoring metabolic stability compared to polar or bulky analogs.

Yield Comparison :

  • Analogs with naphthalen-2-yl thiazol substituents (e.g., 5a-h) were synthesized in ~60% yield .
  • The target compound’s synthesis would likely follow similar steps, though yields may vary based on the reactivity of the 4-methylbenzyl group.

Pharmacological Activity

  • Enzyme Inhibition : Benzimidazole-containing compounds, such as 2-(1-(1H-benzo[d]imidazol-2-yl)-2-phenylethyl) isoindoline-1,3-dione, showed significant α-glycosidase inhibitory activity .
  • Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., chloro, fluoro) exhibited enhanced growth inhibition against microbial strains .
  • SAR Trends :
    • Electron-Donating Groups : Methoxy or methyl substituents (as in the target compound) may improve metabolic stability but reduce binding affinity compared to halogenated analogs.
    • Bulkier Substituents : Dimethoxyphenethyl or butoxypropyl groups could hinder target engagement due to steric effects .

Structure-Activity Relationship (SAR) Analysis

  • Benzimidazole Core : Essential for enzyme/receptor interactions; modifications here drastically alter activity .
  • 1-Position Substituents :
    • Aryl Groups : Fluorophenyl or chlorophenyl enhance bioavailability and target affinity via hydrophobic/halogen bonding .
    • Alkyl/Arylalkyl Groups : Methylbenzyl (target compound) balances lipophilicity and stability; longer chains (e.g., butoxypropyl) may reduce potency .
  • Amino Group at 5-Position: Critical for hydrogen bonding with biological targets; methylation or removal abolishes activity .

Biological Activity

5-Amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-methylbenzyl)-1H-pyrrol-3(2H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that incorporate benzoimidazole and pyrrole moieties. The versatility of synthetic pathways allows for the modification of substituents, which can significantly influence biological activity.

Synthetic Pathways

  • Initial Reaction : Formation of benzoimidazole derivatives through the reaction of o-phenylenediamine with aromatic aldehydes.
  • Pyrrole Formation : Cyclization reactions can yield pyrrole derivatives that are subsequently functionalized to introduce the amino group and other substituents.

Biological Activity Overview

The biological activities of this compound have been explored primarily through in vitro studies targeting various cancer cell lines and enzyme inhibition assays.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against multiple cancer cell lines. For example, derivatives have shown IC50 values in the low micromolar range against human myeloma cell lines .

CompoundCell LineIC50 (μM)
5-amino derivativeKG15.6
5-amino derivativeK5629.3

Enzyme Inhibition

The compound has been identified as an inhibitor of fibroblast growth factor receptor 1 (FGFR1), which plays a crucial role in tumorigenesis. Molecular docking studies suggest that it binds effectively to the active site of FGFR1, with some derivatives achieving IC50 values as low as 0.32 μM .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural features:

  • Amino Group : Essential for interaction with target enzymes and receptors.
  • Benzoimidazole Core : Contributes to the lipophilicity and binding affinity towards biological targets.
  • Substituents on Pyrrole : Variations can modulate selectivity and potency against different cancer types.

Case Studies

Several studies have documented the efficacy of this compound class:

  • Antiproliferative Studies : A series of benzimidazole derivatives were evaluated for their anticancer properties, revealing that modifications at the 4-position significantly enhanced activity against colon carcinoma cells .
  • Inhibition of Kinases : Derivatives were tested for their ability to inhibit FGFR1, demonstrating a clear correlation between structural modifications and inhibitory potency .
  • Molecular Docking : Computational studies provided insights into binding modes, suggesting that specific interactions within the FGFR1 active site are crucial for the observed inhibitory effects .

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